hCAXII-IN-9

hCA XII Isoform Selectivity Cancer Hypoxia

hCAXII-IN-9 (Compound 3I) is a sulfonamide-based, small-molecule inhibitor with potent and highly selective inhibition of hCA XII (Ki=28 nM) and >3,571-fold selectivity over hCA IX. This unique selectivity profile enables unambiguous target validation in cancer models, free from confounding hCA IX blockade. It is an ideal chemical probe for dissecting hCA XII-specific roles in pH regulation and metastasis.

Molecular Formula C24H30N3O7PS
Molecular Weight 535.6 g/mol
Cat. No. B15137638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCAXII-IN-9
Molecular FormulaC24H30N3O7PS
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(C1=C(C=CC(=C1)OC)OC)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)OCC
InChIInChI=1S/C24H30N3O7PS/c1-5-33-35(28,34-6-2)24(21-17-19(31-3)12-15-22(21)32-4)26-18-10-13-20(14-11-18)36(29,30)27-23-9-7-8-16-25-23/h7-17,24,26H,5-6H2,1-4H3,(H,25,27)
InChIKeyLIYWJTCKDSJSFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hCAXII-IN-9: Selective Carbonic Anhydrase XII Inhibitor for Targeted Antitumor Research


hCAXII-IN-9 (Compound 3I) is a sulfonamide-based small-molecule inhibitor of human carbonic anhydrase XII (hCA XII), a tumor-associated enzyme implicated in pH regulation, invasion, and metastatic progression of hypoxic solid tumors . It demonstrates high selectivity for hCA XII over off-target cytosolic isoforms (hCA I, hCA II) and the tumor-associated hCA IX, positioning it as a differentiated research tool for dissecting hCA XII-specific biology [1].

Why Broad-Spectrum or Dual CAIX/XII Inhibitors Cannot Substitute for hCAXII-IN-9


Within carbonic anhydrase inhibitor research, compounds vary dramatically in their isoform selectivity profiles. Clinically advanced CA inhibitors like SLC-0111 (dual CAIX/XII inhibitor) or pan-CA inhibitors such as acetazolamide do not offer clean hCA XII-specific pharmacological interrogation [1]. Using a dual CAIX/XII inhibitor where hCA IX is the primary driver (e.g., hCAIX/XII-IN-9 with Ki = 8.9 nM for hCA IX) confounds target attribution in phenotypes driven by hCA XII. Similarly, compounds with uncharacterized or weaker hCA XII selectivity introduce background inhibition of cytosolic hCA I/II, increasing the risk of off-target effects unrelated to the tumor-associated isoform. hCAXII-IN-9 addresses this by providing a defined selectivity window that permits hCA XII-focused experimental designs without significant interference from hCA IX or cytosolic isoforms .

Quantitative Differentiation of hCAXII-IN-9: Comparative Selectivity and Potency Evidence


hCAXII-IN-9 Demonstrates >3500-Fold Selectivity for hCA XII over Tumor-Associated hCA IX

hCAXII-IN-9 exhibits a Ki of 28 nM for hCA XII while showing >100,000 nM for hCA IX, yielding a selectivity ratio exceeding 3,570-fold . In contrast, the dual inhibitor hCAIX/XII-IN-9 (Compound 8) shows only 7.3-fold selectivity (Ki hCA IX = 8.9 nM; hCA XII = 64.8 nM) and is hCA IX-biased, making it unsuitable for experiments requiring clean hCA XII-specific readouts .

hCA XII Isoform Selectivity Cancer Hypoxia

hCAXII-IN-9 Achieves 6.7-Fold Selectivity over hCA II, Exceeding hCAXII-IN-6 by >2-Fold

hCAXII-IN-9 demonstrates 6.7-fold selectivity for hCA XII (Ki = 28 nM) over the cytosolic hCA II (Ki = 188.6 nM) . By comparison, hCAXII-IN-6 (Compound 4d) has an hCA XII Ki of 84.2 nM [1], but its selectivity over hCA II cannot be determined from available data (hCA II Ki not reported). hCAXII-IN-8 (Compound 5r) is described as a potent hCA XII inhibitor but lacks reported Ki values and selectivity data across multiple vendors , precluding meaningful quantitative comparison.

hCA II Off-Target Selectivity Cytosolic CA

hCAXII-IN-9 Exhibits >250-Fold Selectivity over Ubiquitous hCA I, Mitigating Cytosolic Off-Target Inhibition

hCAXII-IN-9 shows a Ki of 7,192.6 nM for hCA I, yielding >256-fold selectivity for hCA XII over this widely expressed cytosolic isoform . In contrast, hCAIX/XII-IN-6 demonstrates a Ki of 6,697 nM for hCA I with only 1.7-fold hCA XII selectivity (Ki hCA XII = 7.7 nM; Ki hCA I = 6,697 nM), reflecting a dual-inhibition profile biased toward both tumor-associated isoforms with reduced discrimination from hCA I .

hCA I Off-Target Minimization Selectivity Index

Evidence Strength Assessment and Data Limitations for hCAXII-IN-9

High-strength differential evidence for hCAXII-IN-9 is limited to enzyme inhibition profiles across four CA isoforms . No primary peer-reviewed publication specifically characterizing hCAXII-IN-9 (Compound 3I) was identified in the current search; all quantitative data derive from vendor datasheets [1]. Cellular antiproliferative activity, in vivo efficacy, ADME/PK parameters, and direct head-to-head comparisons with other selective hCA XII inhibitors in the same assay are not available in the public domain as of this analysis. Consequently, claims regarding antitumor efficacy or in vivo performance rest solely on vendor statements that the compound 'can be utilized in antitumor research' [2] and lack published experimental validation.

Data Completeness Procurement Considerations Literature Availability

Targeted Research Applications of hCAXII-IN-9 Based on Quantified Selectivity Profile


hCA XII-Specific Target Validation in Hypoxic Tumor Models

hCAXII-IN-9 is suited for dissecting hCA XII-specific contributions to tumor cell pH regulation, migration, and invasion under hypoxia. Its >3,570-fold selectivity for hCA XII over hCA IX enables experiments where hCA IX-mediated effects must be excluded—a critical advantage over dual CAIX/XII inhibitors like hCAIX/XII-IN-9 (Ki hCA IX = 8.9 nM; Ki hCA XII = 64.8 nM) that cannot cleanly attribute phenotypes to hCA XII . Users should conduct dose-response studies at concentrations below the hCA II Ki threshold (188.6 nM) to minimize off-target cytosolic inhibition.

Biochemical Profiling of hCA XII Inhibition in Purified Enzyme Assays

The fully characterized 4-isoform Ki profile (hCA I: 7,192.6 nM; hCA II: 188.6 nM; hCA IX: >100,000 nM; hCA XII: 28 nM) makes hCAXII-IN-9 a suitable reference inhibitor for screening assays and co-crystallization studies focused on hCA XII. This contrasts with hCAXII-IN-8, which lacks reported quantitative selectivity data across key isoforms , limiting its utility as a benchmark inhibitor in multi-isoform CA panels.

Mechanistic Studies Requiring Defined hCA II Selectivity Margins

For experiments in cell types expressing both hCA XII and hCA II (e.g., certain renal and tumor cell lines), hCAXII-IN-9 provides a quantifiable 6.7-fold selectivity window . This enables concentration range selection (e.g., 28–150 nM) where hCA XII inhibition predominates while hCA II inhibition remains partial. In contrast, hCAXII-IN-6 (Ki hCA XII = 84.2 nM) [1] offers lower absolute potency and lacks documented hCA II selectivity, increasing the risk of unintended cytosolic CA inhibition at effective hCA XII-targeting concentrations.

Development of hCA XII-Selective Chemical Probes for Chemical Biology

As a sulfonamide with a molecular formula C24H30N3O7PS and molecular weight 535.55 , hCAXII-IN-9 provides a structurally characterized scaffold for medicinal chemistry optimization of hCA XII-selective inhibitors. The compound's high selectivity for hCA XII over hCA IX (Ki >100,000 nM) distinguishes it from most tumor-associated CA inhibitors, which typically exhibit dual hCA IX/XII inhibition [2]. This selectivity profile makes hCAXII-IN-9 a useful starting point for structure-activity relationship (SAR) studies aimed at developing hCA XII-specific chemical biology tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for hCAXII-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.